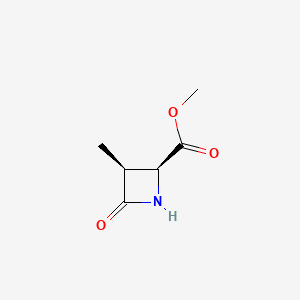
methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate
Description
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound’s unique structure, featuring a methyl group and a carboxylate ester, makes it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-3-4(6(9)10-2)7-5(3)8/h3-4H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
AXVUWGFDZVMNDE-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC1=O)C(=O)OC |
Canonical SMILES |
CC1C(NC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of functional groups into organic compounds, making the process more versatile and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.
Scientific Research Applications
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It often participates in biochemical pathways by forming covalent bonds with target molecules, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate
- (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
Uniqueness
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


